4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one: is a complex organic compound with a unique structure that combines furan and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or platinum complexes, are often used to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anticancer, antimicrobial, or anti-inflammatory properties .
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure might also make it suitable for use in organic electronics or as a component in advanced polymers .
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and acridine moieties could facilitate binding to DNA or proteins, influencing cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
- 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]quinolin-11(6H)-one
- 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]pyridin-11(6H)-one
- 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]benzimidazol-11(6H)-one
Comparison: Compared to these similar compounds, 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one stands out due to its unique combination of furan and acridine moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88901-82-0 |
---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methoxy-6-methyl-2-prop-1-en-2-ylfuro[2,3-a]acridin-11-one |
InChI |
InChI=1S/C20H17NO3/c1-11(2)16-9-13-17(23-4)10-15-18(20(13)24-16)19(22)12-7-5-6-8-14(12)21(15)3/h5-10H,1H2,2-4H3 |
InChI Key |
HEYJDQZOANIDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C3C(=C2O1)C(=O)C4=CC=CC=C4N3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.